4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines piperidine, pyridine, and pyrido[2,3-d]pyrimidine moieties, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a piperidine derivative with a pyridine derivative, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste, using advanced techniques such as automated reactors and real-time monitoring systems .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 2-(piperidin-1-yl)-5-(pyridin-2-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
The uniqueness of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-5-pyridin-4-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N5O2/c23-13-10-12(11-4-6-18-7-5-11)14-15(19-13)20-17(21-16(14)24)22-8-2-1-3-9-22/h4-7,12H,1-3,8-10H2,(H2,19,20,21,23,24) |
InChI Key |
OJHYXXLZDFDXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2 |
Origin of Product |
United States |
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